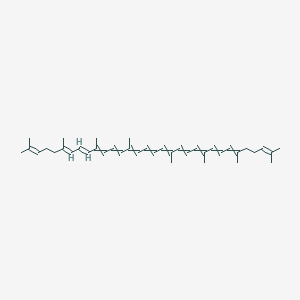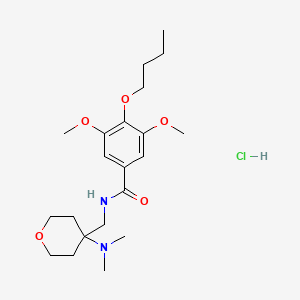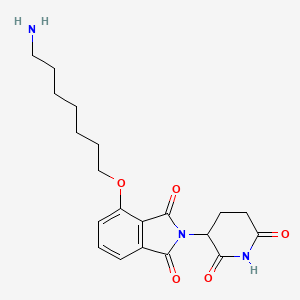
Br-PEG2-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Br-PEG2-oxazolidin-2-one: is a compound that belongs to the class of PEG-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular weight of 282.13 g/mol and a chemical formula of C9H16BrNO4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG2-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with a PEG (polyethylene glycol) chain that has a bromine atom attached. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods ensure the compound is produced with high purity and yield, suitable for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Br-PEG2-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached .
Applications De Recherche Scientifique
Chemistry: Br-PEG2-oxazolidin-2-one is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, PROTACs containing this compound are used to selectively degrade target proteins, providing insights into protein function and potential therapeutic targets .
Medicine: The compound is being explored for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mécanisme D'action
Br-PEG2-oxazolidin-2-one functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparaison Avec Des Composés Similaires
PEG-based PROTAC linkers: These include other PEG linkers with different functional groups.
Alkyl-Chain Linkers: These linkers have alkyl chains instead of PEG chains.
Alkyl/Ether Linkers: These linkers contain both alkyl and ether groups
Uniqueness: Br-PEG2-oxazolidin-2-one is unique due to its specific combination of a PEG chain and an oxazolidin-2-one moiety, which provides distinct chemical properties and reactivity compared to other linkers .
Propriétés
Formule moléculaire |
C9H16BrNO4 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
3-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2 |
Clé InChI |
ILZHRTGCGAAXCF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1CCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)
![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)


![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)



![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
